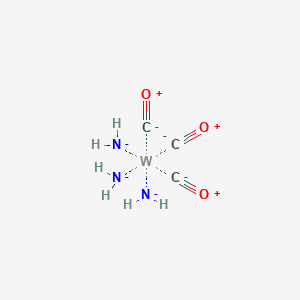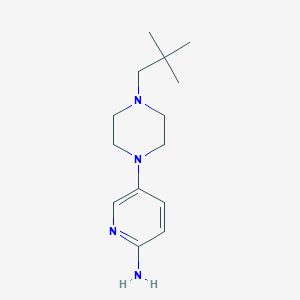
azanide;carbon monoxide;tungsten
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanide;carbon monoxide;tungsten is a compound that combines azanide (NH₂⁻), carbon monoxide (CO), and tungsten (W)
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of azanide;carbon monoxide;tungsten typically involves the reaction of tungsten hexacarbonyl (W(CO)₆) with azanide sources under controlled conditions. One common method is the direct reaction of tungsten hexacarbonyl with azanide ions in a suitable solvent, such as liquid ammonia or an organic solvent like tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to prevent decomposition of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors to facilitate the reaction between tungsten hexacarbonyl and azanide ions. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Azanide;carbon monoxide;tungsten undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tungsten oxides and other by-products.
Reduction: Reduction reactions can convert the compound to lower oxidation states of tungsten.
Substitution: Ligand substitution reactions can replace carbon monoxide or azanide ligands with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen or sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce tungsten oxides, while substitution reactions can yield a variety of tungsten complexes with different ligands .
Scientific Research Applications
Mechanism of Action
The mechanism of action of azanide;carbon monoxide;tungsten involves its interaction with molecular targets and pathways in various chemical and biological systems. The compound can act as a ligand, coordinating with metal centers in enzymes or other proteins, thereby affecting their activity. Additionally, the carbon monoxide ligand can participate in redox reactions, influencing the overall reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to azanide;carbon monoxide;tungsten include other tungsten carbonyl complexes, such as tungsten hexacarbonyl (W(CO)₆) and tungsten dicarbonyl complexes. These compounds share similar coordination chemistry and reactivity patterns .
Uniqueness
This compound is unique due to the presence of the azanide ligand, which imparts distinct chemical properties and reactivity compared to other tungsten carbonyl complexes. The azanide ligand can participate in hydrogen bonding and other interactions, influencing the overall behavior of the compound .
Properties
Molecular Formula |
C3H6N3O3W-3 |
|---|---|
Molecular Weight |
315.94 g/mol |
IUPAC Name |
azanide;carbon monoxide;tungsten |
InChI |
InChI=1S/3CO.3H2N.W/c3*1-2;;;;/h;;;3*1H2;/q;;;3*-1; |
InChI Key |
ZSLXMWNIBIVGFQ-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[NH2-].[NH2-].[NH2-].[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(tert-Butoxycarbonyl)-2-methyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13331372.png)
![3-Methyl-3,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B13331380.png)



![2,3,7-Trichloropyrido[3,4-b]pyrazine](/img/structure/B13331392.png)


![(1R,4R)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13331421.png)
![9-Benzyl 4-(tert-butyl) 2-methyl-1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate](/img/structure/B13331428.png)
![Rel-(1R,2R,4S)-2-methoxy-7-azabicyclo[2.2.1]heptane](/img/structure/B13331430.png)

![3-Chloro-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazine](/img/structure/B13331451.png)
